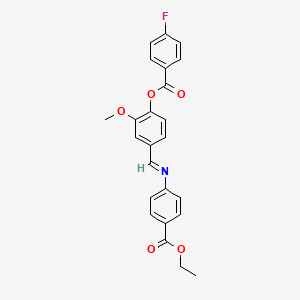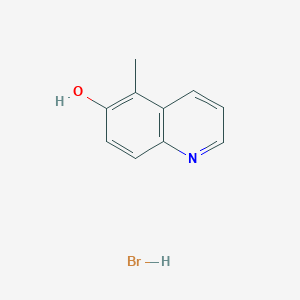![molecular formula C19H19NO4S2 B2900956 3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide CAS No. 2415620-33-4](/img/structure/B2900956.png)
3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide, also known as TTM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. TTM is a derivative of benzamide and contains two thiophene rings. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a mediator of inflammation. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of hepatitis C virus (HCV) in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the role of COX-2 in inflammation and cancer. This compound also exhibits anti-viral effects, making it a potential candidate for the development of anti-viral drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
For the study of 3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide include the development of this compound derivatives with improved solubility and potency, the use of this compound in combination with other drugs, and further studies to fully understand its mechanism of action and potential applications in drug development.
Synthesemethoden
The synthesis of 3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide involves the reaction of 4-thiophen-3-ylthiophene-2-carbaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography. The yield of this compound is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-22-16-7-13(8-17(23-2)18(16)24-3)19(21)20-9-15-6-14(11-26-15)12-4-5-25-10-12/h4-8,10-11H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBVMPQSVFEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)


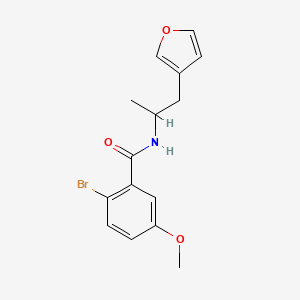
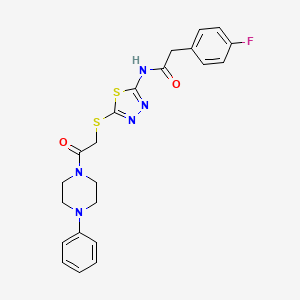

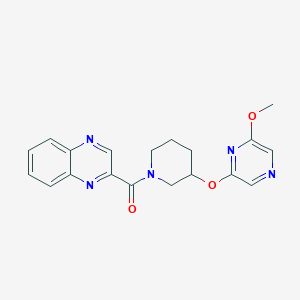



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)

